5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole
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Overview
Description
5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole is an organic compound that belongs to the class of heterocyclic compounds It contains both a triazole and a tetrazole ring, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of catalysts such as copper(I) salts and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also be employed to optimize reaction times and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups. Substitution reactions can result in a variety of substituted triazole or tetrazole derivatives .
Scientific Research Applications
5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens . This inhibition can lead to reduced estrogen levels and subsequent suppression of estrogen-dependent cancer cell growth. The compound may also interact with other cellular targets, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Tetrazole Derivatives: Tetrazole-containing compounds are studied for their potential as antihypertensive agents, due to their ability to mimic the carboxylate group in angiotensin II receptor antagonists.
Uniqueness
5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole is unique due to the presence of both triazole and tetrazole rings in its structure. This dual-ring system provides a combination of properties from both classes of compounds, potentially enhancing its biological activity and stability. The specific substitution pattern on the triazole ring also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N7/c1-4(2)7-8-5(9-12-7)3-6-10-13-14-11-6/h4H,3H2,1-2H3,(H,8,9,12)(H,10,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPZMBVQMGQJHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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